

what is Einecs 278-853-5 chemical structure

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Compound of Interest

Compound Name: *Einecs 278-853-5*

Cat. No.: *B12728369*

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In-depth Technical Guide: EINECS 278-853-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical substance identified by EINECS number 278-853-5. The compound, a fully protected deoxynucleotide dimer, is a key building block in the chemical synthesis of oligonucleotides, a process central to various fields of research and drug development, including antisense therapeutics and gene synthesis. This document elucidates the chemical identity and structure of **EINECS 278-853-5**, and provides context for its application in solid-phase oligonucleotide synthesis. While specific experimental data for this exact compound is not publicly available, this guide outlines the general experimental protocols and logical workflows in which it is utilized.

Chemical Identity and Structure

The chemical substance corresponding to EINECS number 278-853-5 is a complex protected deoxynucleotide dimer. Its systematic chemical name is 3'-Cytidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3' → 5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester. The associated CAS Registry Number is 78150-12-6.

The structure consists of two deoxyribonucleoside units, a modified deoxycytidine and a thymidine, linked by a phosphotriester bond. The term "fully protected" refers to the presence of various chemical moieties attached to the nucleobases, the sugar rings, and the phosphate

backbone. These protecting groups are essential for directing the chemical reactions during the stepwise assembly of an oligonucleotide chain and preventing unwanted side reactions.

Key Structural Features:

- **Dimer Composition:** A deoxycytidine nucleotide linked to a thymidine nucleotide.
- **Linkage:** A 3' to 5' phosphotriester linkage.
- **Protecting Groups:**
 - **5'-Hydroxyl Group:** Protected by a dimethoxytrityl (DMT) group on the cytidylic acid moiety. This acid-labile group is crucial for the controlled, stepwise elongation of the oligonucleotide chain.
 - **Nucleobase Protection:** The exocyclic amine of cytosine is protected by a benzoyl (Bz) group to prevent side reactions during synthesis.
 - **Phosphate Group:** The phosphodiester backbone is protected by 2-chlorophenyl and 2-cyanoethyl groups. The cyanoethyl group is readily removed under mild basic conditions.

Due to the absence of a publicly available structure file, a definitive 2D or 3D rendering cannot be provided. However, the systematic name provides the necessary information for chemists to construct the precise chemical structure.

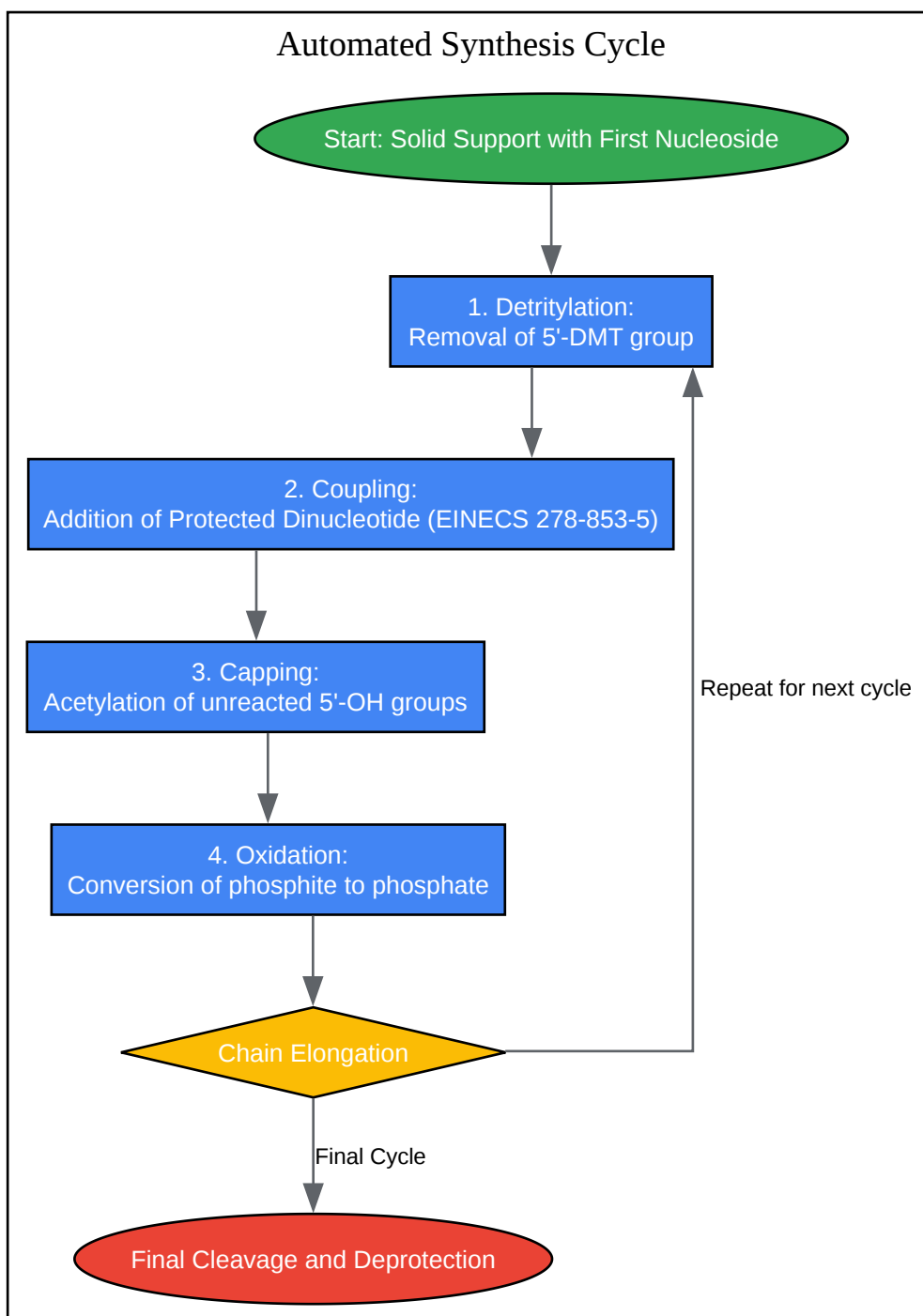
Physicochemical Properties

Specific, experimentally determined quantitative data for **EINECS 278-853-5** is not readily available in public databases. However, based on its chemical structure as a large, protected oligonucleotide, some general physicochemical properties can be inferred.

Property	Inferred Value/Characteristic
Molecular Weight	High (typically > 1500 g/mol)
Appearance	Likely a white to off-white amorphous solid
Solubility	Soluble in anhydrous organic solvents such as acetonitrile and dichloromethane, which are commonly used in oligonucleotide synthesis. Insoluble in water.
Stability	Stable under anhydrous conditions. Sensitive to acidic and certain basic conditions which are used to remove the protecting groups.

Role in Oligonucleotide Synthesis

This protected dinucleotide is designed for use in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the rapid and efficient construction of custom DNA and RNA sequences. The logical workflow for incorporating such a dimer into a growing oligonucleotide chain is outlined below.



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Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

While a specific protocol for the synthesis of **EINECS 278-853-5** is not available, the following represents a generalized experimental protocol for the coupling step in solid-phase oligonucleotide synthesis where this dimer would be used.

General Protocol for Coupling of a Protected Dinucleotide Phosphoramidite:

Objective: To couple a protected dinucleotide phosphoramidite, such as **EINECS 278-853-5**, to a growing oligonucleotide chain on a solid support.

Materials:

- Solid support with the initial deprotected 5'-hydroxyl group.
- Protected dinucleotide phosphoramidite (e.g., **EINECS 278-853-5**) solution in anhydrous acetonitrile.
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).
- Anhydrous acetonitrile for washing.
- Automated DNA/RNA synthesizer.

Methodology:

- Preparation: The solid support, phosphoramidite solution, and all other reagents are placed on an automated synthesizer. All solutions must be anhydrous to ensure high coupling efficiency.
- Detritylation: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
- Coupling: The protected dinucleotide phosphoramidite and the activator are simultaneously delivered to the reaction column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that

readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a new phosphite triester linkage.

- **Washing:** The solid support is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
- **Capping:** To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride and 1-methylimidazole. This acetylates any unreacted 5'-hydroxyl groups.
- **Oxidation:** The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
- **Cycle Repetition:** The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection:

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all the protecting groups (on the nucleobases and the phosphate backbone) are removed using a final deprotection step, typically with aqueous ammonia or a mixture of ammonia and methylamine. The resulting crude oligonucleotide is then purified, usually by high-performance liquid chromatography (HPLC).

Application in Drug Development and Research

Protected deoxynucleotide dimers like **EINECS 278-853-5** are critical intermediates in the synthesis of oligonucleotides for various research and therapeutic applications:

- **Antisense Oligonucleotides:** These are short, synthetic nucleic acid strands that can bind to specific messenger RNA (mRNA) molecules, modulating protein expression. They are a promising class of drugs for treating a variety of diseases.
- **Small interfering RNAs (siRNAs):** These are short double-stranded RNA molecules that can trigger the degradation of specific mRNAs through the RNA interference (RNAi) pathway.

- **Aptamers:** These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They have applications in diagnostics and therapeutics.
- **Gene Synthesis:** The chemical synthesis of entire genes is made possible by the assembly of shorter oligonucleotides.
- **Molecular Diagnostics:** Oligonucleotides are used as primers and probes in the polymerase chain reaction (PCR), DNA sequencing, and microarray technologies.

The use of a pre-formed dimer in the synthesis can increase the efficiency of assembling longer oligonucleotide chains by reducing the number of synthesis cycles required.

Conclusion

EINECS 278-853-5, a fully protected deoxynucleotide dimer of deoxycytidine and thymidine, is a specialized chemical used in the automated synthesis of oligonucleotides. While specific experimental data for this compound is limited in the public domain, its structure and the context of its use in phosphoramidite chemistry provide a clear understanding of its role in the production of custom nucleic acid sequences. These synthetic oligonucleotides are indispensable tools in modern molecular biology, drug discovery, and diagnostics. Further research into the synthesis and application of such complex building blocks will continue to advance these fields.

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